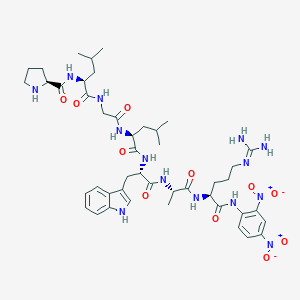
2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide is a complex peptide compound. Studies on similar dinitrophenyl peptides provide insights into their synthesis, structure, and properties.
Synthesis Analysis
- The synthesis of dinitrophenyl peptides involves condensation reactions and the use of protecting groups for amino acids. In a study by Boissonnas et al. (1958), the synthesis of a similar peptide involved the condensation of trityl-glycyl-ϵ-CBO-L-lysine with L-prolyl-L-valine methyl ester, followed by amidification and trityl group splitting, demonstrating a complex multi-step synthesis process (Boissonnas et al., 1958).
Molecular Structure Analysis
- Investigations into the molecular structure of similar peptides, such as those by Higashijima et al. (1983), involved nuclear magnetic resonance and circular dichroism spectroscopies. These studies reveal details about the peptide's conformation and intramolecular interactions (Higashijima et al., 1983).
Chemical Reactions and Properties
- Peptides like 2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide may undergo various chemical reactions, including deamidation, isomerization, and racemization as explored by Geiger and Clarke (1987). These reactions can significantly alter the peptide's structure and function (Geiger & Clarke, 1987).
Physical Properties Analysis
- The physical properties of dinitrophenyl peptides can be characterized by spectroscopic techniques. Loudfoot and Chan (1967) studied the absorbancy and infrared absorption spectra of similar peptides, providing insights into their photophysical properties (Loudfoot & Chan, 1967).
Chemical Properties Analysis
- The chemical properties of these peptides, such as their reactivity and stability, can be influenced by their amino acid composition and sequence. For instance, the presence of dinitrophenyl groups can affect the peptides' reactivity towards other compounds, as shown in studies on nitrophenyl derivatives of amino acids by Camiolo et al. (2003) (Camiolo et al., 2003).
科学的研究の応用
Synthetic Substrates for Collagenase
Research has explored the use of 2,4-dinitrophenyl derivatives of peptides as synthetic substrates for vertebrate collagenase. These compounds have been applied in assays to measure collagenase activity, particularly in the context of rheumatoid arthritis, demonstrating their utility in understanding and diagnosing inflammatory diseases (Masui et al., 1977).
Peptide Characterization and Separation Techniques
Studies have investigated the preparation and properties of dinitrophenyl peptides, focusing on their electrophoretic and thin-layer chromatography separation. This research highlights the peptides' utility in biochemical analysis, offering insights into their structural and chemical properties (Loudfoot & Chan, 1967).
Plant Growth Studies
Dipeptides and amino acids have been examined as nitrogen sources for plant growth, specifically in the callus of Atropa belladonna. This research provides insight into the nutritional requirements and metabolic pathways of plants, contributing to agricultural and botanical science (Salonen & Simola, 1977).
Mass Spectrometrical Analysis of Peptides
The structure of unknown peptides has been elucidated through mass spectrometrical analysis of their dinitrophenyl derivatives. This approach is valuable in peptide research, offering a method for determining amino acid sequences in complex biological samples (Penders et al., 2010).
Complexation Behavior with Cucurbit[6]uril
Research on the binding properties of cucurbit[6]uril with various peptides, including dinitrophenyl derivatives, has shed light on peptide interactions in acidic aqueous solutions. Such studies contribute to the understanding of molecular recognition processes, which are crucial for drug design and biomolecular engineering (Buschmann et al., 2005).
特性
CAS番号 |
121282-17-5 |
|---|---|
製品名 |
2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide |
分子式 |
C45H64N14O11 |
分子量 |
977.1 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(2,4-dinitroanilino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H64N14O11/c1-24(2)18-34(56-41(63)32-12-8-16-48-32)40(62)51-23-38(60)53-35(19-25(3)4)44(66)57-36(20-27-22-50-30-11-7-6-10-29(27)30)43(65)52-26(5)39(61)55-33(13-9-17-49-45(46)47)42(64)54-31-15-14-28(58(67)68)21-37(31)59(69)70/h6-7,10-11,14-15,21-22,24-26,32-36,48,50H,8-9,12-13,16-20,23H2,1-5H3,(H,51,62)(H,52,65)(H,53,60)(H,54,64)(H,55,61)(H,56,63)(H,57,66)(H4,46,47,49)/t26-,32-,33-,34-,35-,36-/m0/s1 |
InChIキー |
HLOQKQUWJHEVPU-LVBQAGNWSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4 |
SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CNC(=O)C(CC(C)C)NC(=O)C4CCCN4 |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CNC(=O)C(CC(C)C)NC(=O)C4CCCN4 |
その他のCAS番号 |
121282-17-5 |
配列 |
PLGLWAR |
同義語 |
2,4-dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide Dnp-Pro-Leu-Gly-Leu-Trp-Ala-Arg-NH2 DPLGLTAA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)
![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)

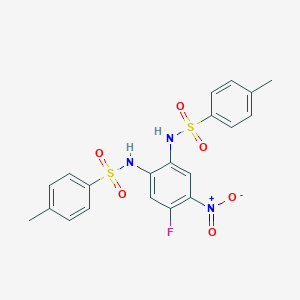

![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)

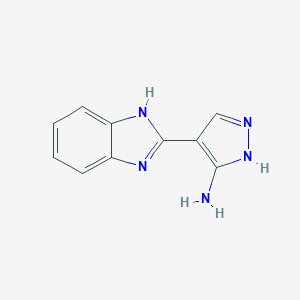
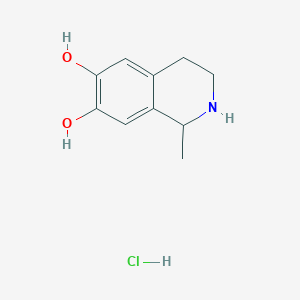
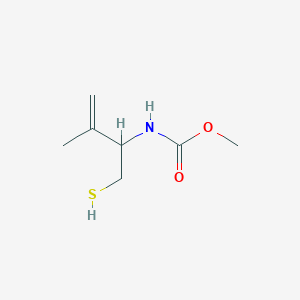

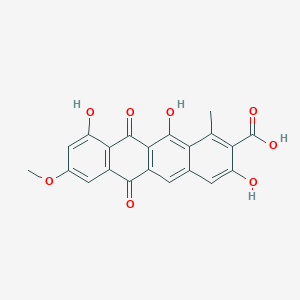
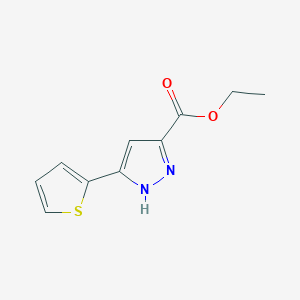
![7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B37648.png)